Two-Fold Higher Binding Affinity Than Netropsin
In a direct head-to-head quantitative DNase I footprinting study using the synthetic oligonucleotide d(GGTATACC)₂, Distamycin A demonstrated a two-fold higher equilibrium association constant compared to netropsin. The measured Ka values at 25°C were 2.0 × 10⁵ M⁻¹ for Distamycin A versus 1.0 × 10⁵ M⁻¹ for netropsin . This difference reflects a more favorable enthalpic contribution to binding: ΔH° = -8.48 kcal mol⁻¹ for Distamycin A compared to -3.75 kcal mol⁻¹ for netropsin .
| Evidence Dimension | Equilibrium association constant (Ka) at 25°C |
|---|---|
| Target Compound Data | Ka = 2.0 × 10⁵ M⁻¹; ΔH° = -8.48 kcal mol⁻¹ |
| Comparator Or Baseline | Netropsin: Ka = 1.0 × 10⁵ M⁻¹; ΔH° = -3.75 kcal mol⁻¹ |
| Quantified Difference | Two-fold higher Ka; ΔΔH° = -4.73 kcal mol⁻¹ (more favorable enthalpy for Distamycin A) |
| Conditions | Quantitative DNase I footprinting on synthetic oligonucleotide d(GGTATACC)₂ at 25°C |
Why This Matters
For researchers developing DNA-binding calibrators or competitive displacement assays, the two-fold affinity difference dictates the concentration required to saturate equivalent binding sites and must be accounted for in experimental design.
- [1] Fish EL, et al. Determination of equilibrium binding affinity of distamycin and netropsin to the synthetic deoxyoligonucleotide sequence d(GGTATACC)2 by quantitative DNase I footprinting. Biochemistry. 1988;27(16):6026-6032. View Source
